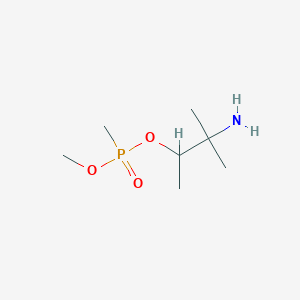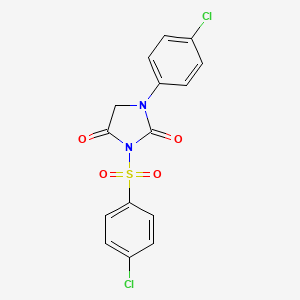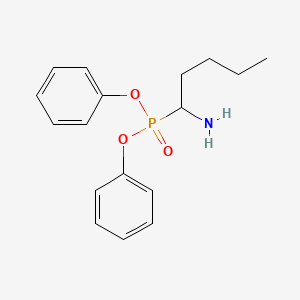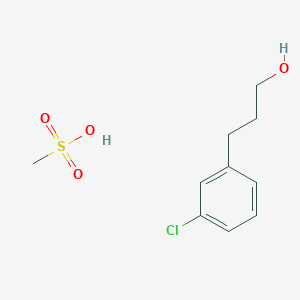![molecular formula C16H18Cl2N2O2 B14263547 Phenol, 2,2'-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro- CAS No. 162586-72-3](/img/structure/B14263547.png)
Phenol, 2,2'-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2,2’-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-] is a complex organic compound with significant applications in various fields. It is characterized by the presence of phenolic groups and chloro substituents, which contribute to its unique chemical properties. This compound is often used in research and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2,2’-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-] typically involves the reaction of 4-chlorophenol with ethylenediamine under controlled conditions. The reaction proceeds through the formation of intermediate imine groups, which are subsequently reduced to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. The process is optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: Phenol, 2,2’-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The imine groups can be reduced to amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted phenols.
Aplicaciones Científicas De Investigación
Phenol, 2,2’-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Phenol, 2,2’-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-] involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The chloro substituents can participate in halogen bonding, further influencing the compound’s reactivity. The imine groups can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules.
Comparación Con Compuestos Similares
Phenol, 2,2’-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-] can be compared with other similar compounds, such as:
Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis-: This compound has similar structural features but lacks the chloro substituents, resulting in different reactivity and applications.
Bis(salicylaldehyde)ethylenediamine: Another related compound with similar imine groups but different substituents on the phenolic rings.
The unique combination of phenolic, imine, and chloro groups in Phenol, 2,2’-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-] makes it distinct and valuable for various applications.
Propiedades
Número CAS |
162586-72-3 |
|---|---|
Fórmula molecular |
C16H18Cl2N2O2 |
Peso molecular |
341.2 g/mol |
Nombre IUPAC |
4-chloro-2-[[2-[(5-chloro-2-hydroxyphenyl)methylamino]ethylamino]methyl]phenol |
InChI |
InChI=1S/C16H18Cl2N2O2/c17-13-1-3-15(21)11(7-13)9-19-5-6-20-10-12-8-14(18)2-4-16(12)22/h1-4,7-8,19-22H,5-6,9-10H2 |
Clave InChI |
DHLBQPGFTZYAJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)CNCCNCC2=C(C=CC(=C2)Cl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzaldehyde, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14263482.png)
![Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)-](/img/structure/B14263486.png)
![Benzene, [(2-heptynyloxy)methyl]-](/img/structure/B14263496.png)

![1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene](/img/structure/B14263510.png)

![N-Cyano-N''-[(4-methylphenyl)methyl]guanidine](/img/structure/B14263521.png)


![Piperazine, 1-[(3,4-dimethoxyphenyl)acetyl]-](/img/structure/B14263534.png)


